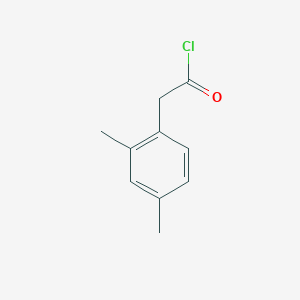

2-(2,4-Dimethylphenyl)acetyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2,4-Dimethylphenyl)acetyl chloride is an organic compound with the molecular formula C10H11ClO. It is a colorless to yellow liquid that is used as an intermediate in organic synthesis. This compound is known for its reactivity due to the presence of the acetyl chloride functional group, which makes it a valuable reagent in various chemical reactions.

Métodos De Preparación

2-(2,4-Dimethylphenyl)acetyl chloride can be synthesized through several methods. One common method involves the reaction of 2,4-dimethylphenylacetic acid with thionyl chloride. The reaction is typically carried out under reflux conditions, where the acid reacts with thionyl chloride to form the corresponding acyl chloride and sulfur dioxide as a byproduct .

Análisis De Reacciones Químicas

2-(2,4-Dimethylphenyl)acetyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions: The acetyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Hydrolysis: In the presence of water, this compound hydrolyzes to form 2,4-dimethylphenylacetic acid and hydrochloric acid.

Reduction: It can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Aplicaciones Científicas De Investigación

2-(2,4-Dimethylphenyl)acetyl chloride is used in various scientific research applications, including:

Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.

Medicinal Chemistry: It is used in the synthesis of compounds with potential therapeutic properties, such as analgesics and anti-inflammatory agents.

Material Science: It is employed in the preparation of polymers and other advanced materials.

Mecanismo De Acción

The mechanism of action of 2-(2,4-Dimethylphenyl)acetyl chloride is primarily based on its reactivity as an acylating agent. The acetyl chloride group can react with nucleophiles, leading to the formation of various derivatives. This reactivity is due to the electrophilic nature of the carbonyl carbon, which is susceptible to nucleophilic attack.

Comparación Con Compuestos Similares

2-(2,4-Dimethylphenyl)acetyl chloride can be compared with other similar compounds, such as:

2,5-Dimethylphenylacetyl chloride: Similar in structure but with different substitution patterns on the aromatic ring, leading to variations in reactivity and applications.

2,6-Dimethylphenylacetyl chloride: Another isomer with different substitution, affecting its chemical properties and uses.

These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.

Actividad Biológica

2-(2,4-Dimethylphenyl)acetyl chloride, with the chemical formula C10H11ClO and CAS number 13486898, is an acyl chloride derivative that has garnered attention for its potential biological activities. This compound is utilized primarily in organic synthesis but has also shown promise in various biological applications.

- Molecular Formula : C10H11ClO

- Molecular Weight : 198.65 g/mol

- Structure : The compound features a dimethylphenyl group attached to an acetyl chloride moiety, which enhances its reactivity and potential biological interactions.

The biological activity of this compound is largely attributed to its ability to act as an acylating agent. It can modify proteins and other biomolecules through acylation, potentially affecting their function. This mechanism is crucial in various biological contexts, including enzyme inhibition and receptor modulation.

Antimicrobial Activity

Recent studies have indicated that derivatives of this compound possess notable antimicrobial properties. For instance, compounds synthesized from this acyl chloride have been evaluated for their effectiveness against various bacterial strains. The structure-activity relationship (SAR) studies suggest that modifications to the phenyl ring can enhance antimicrobial potency.

Anticancer Potential

Research has highlighted the potential of this compound in cancer therapy. In vitro studies have demonstrated that certain derivatives exhibit cytotoxic effects on cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The proposed mechanism involves the induction of apoptosis and cell cycle arrest.

Case Studies

- Anticancer Activity : A study investigated the effects of a series of compounds derived from this compound on MCF-7 cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values ranging from 5 to 15 µM depending on the specific derivative tested.

- Antimicrobial Evaluation : Another research effort focused on synthesizing new derivatives from this compound and testing them against Staphylococcus aureus and Escherichia coli. Several derivatives showed minimum inhibitory concentrations (MICs) below 100 µg/mL, indicating promising antimicrobial activity.

Data Table: Biological Activities of Derivatives

| Compound Name | Activity Type | Target Organism/Cell Line | IC50/MIC Value |

|---|---|---|---|

| Derivative A | Anticancer | MCF-7 | 10 µM |

| Derivative B | Anticancer | HeLa | 8 µM |

| Derivative C | Antimicrobial | Staphylococcus aureus | 50 µg/mL |

| Derivative D | Antimicrobial | Escherichia coli | 75 µg/mL |

Propiedades

IUPAC Name |

2-(2,4-dimethylphenyl)acetyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO/c1-7-3-4-9(6-10(11)12)8(2)5-7/h3-5H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHSRWRNGXYOGJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CC(=O)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.